Tin(II) acetate

Catalog No.
S1527483
CAS No.
638-39-1
M.F
Sn(CH3COO)2
C4H6O4Sn
M. Wt
236.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tin(II) acetate

CAS Number

638-39-1

Product Name

Tin(II) acetate

IUPAC Name

tin(2+);diacetate

Molecular Formula

Sn(CH3COO)2
C4H6O4Sn

Molecular Weight

236.8 g/mol

InChI

InChI=1S/2C2H4O2.Sn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2

InChI Key

PNOXNTGLSKTMQO-UHFFFAOYSA-L

SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]

Synonyms

Acetic Acid Tin(2+) Salt; Acetic Acid Tin(2+) Salt; Tin Acetate (Sn(OAc)2); Stannous Acetate; Tin Acetate; Tin Acetate (Sn(MeCO2)2); Tin acetate (Sn(O2C2H3)2); Tin diacetate; Tin(II) Acetate;

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Sn+2]

The exact mass of the compound Tin(II) acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tin(II) acetate is a halogen-free, organic-soluble Sn(II) source and Lewis acid catalyst. For industrial and scientific procurement, its value is defined by its clean thermal decomposition profile, high catalytic activity in esterification and polymerization, and its ability to act as a reducing and templating agent in thin-film deposition. Unlike inorganic tin salts, the acetate ligands allow for controlled coordination in solution and decompose into volatile, non-corrosive byproducts such as acetone and carbon dioxide[1]. This makes it a critical precursor for advanced optoelectronics, colloidal nanomaterial synthesis, and specialty polymer manufacturing where halide contamination or high-temperature calcination must be strictly avoided.

Substituting Tin(II) acetate with cheaper or more common alternatives often leads to critical process failures. Replacing it with Tin(II) chloride (SnCl2) introduces halide ions that cause irregular crystal growth in colloidal synthesis and evolve highly corrosive HCl gas during thermal decomposition, which degrades sensitive electronic substrates and increases ceramic film porosity [1]. In perovskite solar cell fabrication, using the conventional Tin(II) fluoride (SnF2) additive at high concentrations leads to detrimental nano-platelet phase separation and prenucleation, limiting device stability [2]. Furthermore, in polymerization catalysis, substituting with the widely used Tin(II) octoate alters the steric environment and reaction kinetics, which can unfavorably shift the polymer's thermal properties and crystallinity compared to the rapid, semicrystalline-inducing performance of the acetate form [3].

Halide-Free Passivation and Oxidation Suppression in Tin Perovskites

In the fabrication of lead-free Tin Perovskite Solar Cells (TPSCs), Tin(II) acetate significantly outperforms the conventional SnF2 additive. While SnF2 is commonly used to compensate for Sn vacancies, its use at high concentrations (e.g., >10%) induces unwanted nano-platelet phase separation and prenucleation. In contrast, substituting SnF2 with Sn(OAc)2 provides effective coordination with Sn cations via the carboxyl group, creating a weakly polarized protective layer that suppresses the oxidation of Sn2+ to Sn4+. Head-to-head device comparisons show that Sn(OAc)2-modified TPSCs achieve a Power Conversion Efficiency (PCE) of up to 10.4% and maintain over 90% of their initial efficiency after 1000 hours of operation, avoiding the morphological degradation seen with SnF2 [1].

Evidence DimensionPower Conversion Efficiency (PCE) and Device Stability
Target Compound DataSn(OAc)2 additive: PCE of 10.4%, >90% efficiency retention after 1000 h
Comparator Or BaselineSnF2 additive: Lower stability, induces detrimental phase separation at >10% concentration
Quantified DifferenceEliminates phase separation, enabling >10% PCE with superior long-term operational stability
ConditionsFASnI3-based perovskite solar cells tested under standard AM 1.5G solar illumination

Buyers developing stable, lead-free perovskite photovoltaics must procure Sn(OAc)2 to prevent halide-induced phase separation and maximize long-term device operational stability.

Halogen-Free Precursor for Defect-Free Colloidal Nanosheets

For the synthesis of 2D tin sulfide (SnS) nanosheets, the choice of tin precursor dictates the final crystal morphology. Using Tin(II) chloride (SnCl2) introduces chloride ions that disrupt uniform crystal growth, resulting in irregularly shaped nanosheets and unwanted byproducts unless complexed with additional hazardous agents like HMDS. By utilizing Tin(II) acetate, the synthesis becomes entirely halogen-free. The acetate ligands partially convert to Sn-oleate complexes, allowing for precise ligand-mediated shape tuning. This enables the reliable production of squared nanosheets (150–500 nm) or hexagonal nanosheets (230–1680 nm) without the morphological defects or byproduct contamination inherent to chloride-based precursors [1].

Evidence DimensionNanocrystal Morphology and Purity
Target Compound DataSn(OAc)2: Yields highly tunable, uniform squared (150-500 nm) or hexagonal (230-1680 nm) 2D nanosheets
Comparator Or BaselineSnCl2: Yields irregularly shaped nanosheets and unwanted byproducts due to chloride interference
Quantified DifferenceComplete elimination of irregular growth and byproducts without requiring HMDS additives
ConditionsColloidal hot-injection synthesis at 230 °C using oleic acid and trioctylphosphine ligands

Procuring the acetate form is critical for nanomaterial manufacturers who require strict morphological control and high-purity, halogen-free chalcogenide nanosheets.

High-Conversion Catalysis for Semicrystalline Polyesters

Tin(II) acetate is a highly efficient Lewis acid catalyst for the ring-opening polymerization (ROP) of L-lactide under bulk, solvent-free conditions. When compared against other period 5 p-block metal acetates, Sn(OAc)2 demonstrates superior kinetic performance. It achieves a 90% monomer conversion within the first 20 minutes of reaction. In contrast, Tin(IV) acetate exhibits an 80% lower conversion gap under identical conditions. Furthermore, while Indium(III) acetate induces the formation of an amorphous polyester, Sn(OAc)2 selectively catalyzes the formation of a structurally desirable semicrystalline poly(L-lactide) (PLLA)[1].

Evidence DimensionPolymerization Conversion Rate and Polymer Crystallinity
Target Compound DataSn(OAc)2: 90% conversion in 20 min; yields semicrystalline PLLA
Comparator Or BaselineSn(IV) acetate: 80% lower conversion; Indium(III) acetate: yields amorphous PLLA
Quantified DifferenceDramatically faster kinetics and specific selectivity for semicrystalline polymer structures
ConditionsBulk ring-opening polymerization of L-lactide at elevated temperatures without solvent

Polymer manufacturers should select Sn(OAc)2 over other metal acetates to achieve rapid, high-yield production of semicrystalline biodegradable plastics.

Low-Temperature, Corrosive-Free Decomposition for Oxide Electronics

In the solution-processing of amorphous zinc tin oxide (ZTO) thin-film transistors, the thermal decomposition profile of the precursor is critical to film quality. Traditional precursors like Tin(II) chloride (SnCl2) require higher calcination temperatures and evolve acidic HCl vapors during decomposition. This off-gassing increases the porosity of the ceramic film and leaves residual Cl- ions that act as electronic defects. Tin(II) acetate-derived complexes decompose cleanly at lower temperatures (e.g., ~125 °C in oxygen) into tin(IV) oxide (SnO2) and volatile organics, preventing corrosive damage to the substrate and yielding dense, high-performance oxide layers without halogen contamination [1].

Evidence DimensionDecomposition Byproducts and Film Porosity
Target Compound DataSn(OAc)2-based precursors: Clean decomposition to SnO2 at ~125 °C without acidic vapors
Comparator Or BaselineSnCl2: Evolves corrosive HCl vapors, requiring higher temperatures and causing porous films
Quantified DifferenceEliminates HCl off-gassing, resulting in denser films and lower processing temperatures
ConditionsThermal calcination of precursor thin films for ZTO field-effect transistors

Engineers procuring precursors for printed electronics must use Sn(OAc)2 to ensure dense oxide films and prevent acid-induced degradation of sensitive device layers.

Lead-Free Perovskite Solar Cell Fabrication

Directly downstream of its ability to suppress Sn2+ oxidation without causing phase separation, Tin(II) acetate is a highly effective precursor additive for high-efficiency, stable FASnI3-based perovskite photovoltaics. It is specifically chosen over SnF2 to improve film morphology and extend device lifetimes in commercial scale-up [1].

Halogen-Free Colloidal Nanomaterial Synthesis

Because it avoids the irregular crystal growth and byproduct formation caused by chloride ions, this compound is a targeted tin source for synthesizing uniform 2D tin sulfide (SnS) nanosheets and bimetallic Pt/Sn nanoparticles used in advanced photodetectors and catalytic converters[2].

Bulk Ring-Opening Polymerization of Lactides

Leveraging its exceptional kinetic efficiency and structural selectivity, Tin(II) acetate is utilized as a highly active Lewis acid catalyst in the solvent-free industrial production of semicrystalline poly(L-lactide) (PLLA), outperforming higher-oxidation-state tin catalysts and alternative metal acetates[3].

Solution-Processed Oxide Thin-Film Transistors

Driven by its clean, low-temperature thermal decomposition profile, Tin(II) acetate is procured for formulating precursor inks for amorphous zinc tin oxide (ZTO) semiconductors. It ensures dense, defect-free ceramic films by eliminating the corrosive HCl off-gassing associated with standard tin chloride precursors[4].

UNII

1SKU167W8P

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

638-39-1

Wikipedia

Tin(II) acetate

Dates

Last modified: 08-15-2023

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